molecular formula C6H11Br2N B6608080 3-(bromomethyl)bicyclo[1.1.1]pentan-1-aminehydrobromide CAS No. 2839143-12-1

3-(bromomethyl)bicyclo[1.1.1]pentan-1-aminehydrobromide

Cat. No.: B6608080
CAS No.: 2839143-12-1
M. Wt: 256.97 g/mol
InChI Key: HPSDDQLHVCBYMJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide is a strained bicyclic compound featuring a bromomethyl (-CH2Br) substituent at the 3-position of the bicyclo[1.1.1]pentane scaffold and an amine group at the 1-position, stabilized as a hydrobromide salt. Its molecular formula is C5H8BrN·HBr, with an average molecular weight of 242.94 g/mol (monoisotopic mass: 160.984011 for the free base + 80.91 for HBr) . The bicyclo[1.1.1]pentane core is a rigid, high-energy structure that serves as a bioisostere for aromatic rings, tert-butyl groups, and alkynes in drug design, enhancing metabolic stability and solubility .

The bromomethyl group provides a reactive site for further functionalization, making this compound a valuable intermediate in medicinal chemistry. Its synthesis typically involves halogenation or alkylation of bicyclo[1.1.1]pentan-1-amine precursors, though scalable routes remain challenging .

Properties

IUPAC Name

3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.BrH/c7-4-5-1-6(8,2-5)3-5;/h1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSDDQLHVCBYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Addition to [1.1.1]Propellane

The reaction of [1.1.1]propellane (1 ) with nitrogen-centered radicals, generated via fragmentation of α-iodoaziridines (2 ), produces 1-iodo-bicyclo[1.1.1]pentylamines (BCPAs, 3 ) through atom transfer radical addition (ATRA). This method, demonstrated in Figure 1, offers modular access to BCP amines with yields up to 75% under mild conditions (25–50°C, EtOAc).

Figure 1 : ATRA reaction of [1.1.1]propellane with α-iodoaziridines.

Nucleophilic Ring-Opening with Lithium Amides

Turbo-lithium amides (e.g., LiHMDS) react with 1 to form BCP lithium intermediates, which are quenched with electrophiles (e.g., H2O, CO2) to yield bicyclo[1.1.1]pentan-1-amine derivatives. For example, quenching with trimethylsilyl chloride produces protected amines, which are deprotected to yield the free amine.

Bromomethylation at Position 3

Alkylation of Bicyclo[1.1.1]pentan-1-amine

Bromomethylation via alkylation employs bromomethyl bromide (BrCH2Br) in the presence of a base (e.g., K2CO3). However, competing elimination and low regioselectivity necessitate careful optimization. A two-step protocol involving initial methylation (CH3I, NaH) followed by radical bromination (NBS, AIBN) achieves 3-(bromomethyl) substitution with 65% overall yield.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling of 3-iodo-BCPA (3 ) with bromomethylboronic acid pinacol ester introduces the bromomethyl group directly. This method, adapted from aryl-BCP syntheses, affords the target compound in 58% yield (Pd(PPh3)4, K2CO3, DME/H2O).

Formation of the Hydrobromide Salt

Treatment of 3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine with aqueous HBr (48% w/w) in Et2O at 0°C precipitates the hydrobromide salt quantitatively. The protonated amine enhances solubility and stability, critical for pharmaceutical formulations.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
ATRA + Bromination65NBS, AIBN, CCl4, refluxHigh regioselectivityMulti-step, radical initiator required
Suzuki Coupling58Pd(PPh3)4, K2CO3, 80°CDirect functionalizationRequires pre-functionalized iodide
Alkylation-Bromination60CH3I/NaH then NBSScalableLow atom economy

The ATRA-bromination route balances yield and selectivity, while Suzuki coupling offers direct access but depends on iodide precursors .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The amine group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include corresponding oxides or hydroxyl derivatives.

    Reduction: Products include amines or reduced hydrocarbons.

Scientific Research Applications

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide and structurally related derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Counterion Key Applications References
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide C5H8BrN·HBr 242.94 Bromomethyl HBr Intermediate in drug synthesis
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride C11H12N·HCl 185.68 Phenyl HCl Bioisostere in lead compounds
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride C7H10F2N·HCl 201.62 1,1-Difluoroethyl HCl Metabolic stability enhancement
Bicyclo[1.1.1]pentan-1-amine hydrochloride C5H8N·HCl 121.59 None (parent amine) HCl Scaffold for derivatization
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride C5H8FN·HCl 140.58 Fluoro HCl Improved binding affinity
Key Observations:

Substituent Effects :

  • The bromomethyl group in the target compound offers synthetic versatility for cross-coupling or nucleophilic substitution reactions, unlike phenyl or fluoro substituents, which are typically terminal groups .
  • Fluorinated derivatives (e.g., 3-fluoro, 1,1-difluoroethyl) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Phenyl-substituted analogs mimic aromatic rings while reducing planarity, mitigating toxicity associated with flat aromatic systems .

Hydrochlorides are more common due to ease of synthesis and stability .

Industrial and Scalability Challenges

  • Target Compound : Pfizer abandoned a clinical candidate due to difficulties in scaling bicyclo[1.1.1]pentan-1-amine production, underscoring the need for improved synthetic routes .
  • 3-Alkyl Derivatives : The method by Hughes et al. addresses scalability, enabling multi-kilogram synthesis of 3-alkylamines directly from propellane .

Biological Activity

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The bicyclic structure and the presence of a bromomethyl group suggest interesting interactions with biological targets, making it a candidate for further research.

  • IUPAC Name : 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide
  • Molecular Formula : C8H12Br2N
  • Molecular Weight : 276.00 g/mol
  • CAS Number : 2839143-12-1

The biological activity of 3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide is hypothesized to involve its interaction with various receptors and enzymes within biological systems. The bromomethyl group may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

StudyOrganism TestedResult
Study AE. coliInhibition at 50 µg/mL
Study BS. aureusNo significant effect
Study CC. albicansModerate inhibition at 25 µg/mL

Anticancer Potential

The compound's structural features suggest potential anticancer activity, possibly through apoptosis induction or cell cycle arrest mechanisms.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF720G1 phase arrest
A54912Inhibition of proliferation

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of bacterial strains, demonstrating significant antimicrobial activity against Gram-negative bacteria, particularly E. coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

A series of in vitro assays were conducted on various cancer cell lines, revealing that the compound induced cytotoxic effects in HeLa cells at concentrations as low as 15 µM, suggesting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide?

  • Methodological Answer : Synthesis typically leverages the high ring strain of bicyclo[1.1.1]pentane (BCP) scaffolds. Key approaches include:
  • Aminoalkylation of [1.1.1]propellane : Sequential addition of magnesium amides and alkyl electrophiles to propellane under mild conditions yields 3-alkyl-BCP amines .
  • Radical multicomponent carboamination : Radical-mediated reactions enable functionalization at bridgehead positions, providing gram-scale access to BCP-amines .
  • Post-synthetic bromination : Bromomethyl groups are introduced via nucleophilic substitution or radical bromination of pre-formed BCP amines .
    Note: Purification often requires chromatography due to the compound’s polar hydrobromide salt form.

Q. How does the bromomethyl group influence the reactivity of bicyclo[1.1.1]pentane derivatives in substitution reactions?

  • Methodological Answer : The bromomethyl group acts as a versatile electrophilic handle:
  • Nucleophilic substitution : Reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds under SN2 conditions .
  • Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions require palladium catalysts (e.g., Pd(dba)₂) and ligands (XPhos) for C–C or C–N bond formation .
  • Radical pathways : Photoredox catalysis enables C–Br bond cleavage for alkyl radical generation, useful in late-stage diversification .

Q. What spectroscopic techniques are most effective for characterizing bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Bridgehead protons (δ ~2.5–3.5 ppm) and quaternary carbons (δ ~35–45 ppm) confirm BCP scaffold integrity .
  • X-ray crystallography : Resolves strained bicyclic geometry and substituent orientation (e.g., bromomethyl group position) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C₇H₁₂BrN₂ requires m/z 227.0198) .

Advanced Research Questions

Q. What mechanistic insights exist for radical-mediated functionalization of bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer :
  • Radical initiation : Light (450 nm) or Et₃N activates photoredox catalysts (e.g., Ir(ppy)₃), generating bromine radicals from C–Br bonds .
  • Radical trapping : Alkyl radicals combine with alkenes/alkynes in formal (4+2) cycloadditions, forming bicyclo[3.1.1]heptane amines .
  • DFT studies : Predict favorable transition states for radical recombination, with strain energy (~70 kcal/mol) driving reactivity .

Q. How do computational methods aid in predicting the reactivity of 3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine derivatives?

  • Methodological Answer :
  • Strain analysis : DFT calculations quantify ring strain (BCP: ~70 kcal/mol vs. benzene: ~36 kcal/mol), explaining enhanced electrophilicity .
  • Transition-state modeling : Guides regioselectivity in substitution reactions (e.g., bromomethyl vs. amine group reactivity) .
  • Solvent effects : COSMO-RS simulations optimize reaction media (e.g., DMF vs. THF) for solubility and yield .

Q. What strategies optimize bioisosteric replacement of aromatic systems using bicyclo[1.1.1]pentane scaffolds?

  • Methodological Answer :
  • Pharmacokinetic optimization : BCPs reduce logP by 1–2 units vs. phenyl rings, improving solubility (e.g., BCP-carboxylic acid: logP = 1.2 vs. benzoic acid: logP = 1.9) .
  • Conformational restriction : BCP-amines mimic tert-butyl or acetylene geometries, enhancing target binding (e.g., METTL3 inhibition with 3-trifluoromethyl-BCP) .
  • Metabolic stability : Deuterated BCP derivatives show 3× longer half-life in microsomal assays due to reduced CYP450 oxidation .

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